2-(4-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
The compound “2-(4-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a carboxamide group and a methoxybenzamido group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the methyl groups, and the attachment of the methoxybenzamido group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, the carboxamide group, and the methoxybenzamido group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other substances present. The thiophene ring, the carboxamide group, and the methoxybenzamido group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Compounds with methoxybenzamide groups are pivotal in the synthesis of pharmaceuticals and biologically active molecules. For instance, methoxy-substituted benzamides have been investigated for their role as inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase, demonstrating significant inhibitory properties (Purnell & Whish, 1980)(Purnell & Whish, 1980). This suggests that derivatives like 2-(4-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide could be explored for similar biological activities.
Organic Synthesis
In organic synthesis, methoxybenzamides serve as key intermediates. The synthesis of complex molecules often involves the use of such components due to their reactivity and ability to undergo various chemical transformations. For example, novel cyclohexene and benzamide derivatives have been synthesized from marine-associated Streptomyces sp., indicating the diversity of structures that can be derived from similar core molecules (Zhang et al., 2018)(Zhang et al., 2018).
Anticorrosive Agents
Methoxy-substituted benzamides have also been studied for their potential as anticorrosive agents. For instance, the inhibition action of methoxy-substituted phenylthienyl benzamidines on the corrosion of carbon steel in hydrochloric acid medium has been investigated, showing that such compounds can effectively protect against corrosion (Fouda et al., 2020)(Fouda et al., 2020). This application suggests that this compound and similar compounds might find use in material science and engineering to enhance the durability and lifespan of metals.
Conformational Analysis
Furthermore, conformational analysis of furan- and thiophene-based arylamides has provided insights into their structural properties and potential applications in designing foldamer structures for biomimetic materials (Galan et al., 2013)(Galan et al., 2013). Such studies could be relevant for understanding the structural dynamics and potential applications of this compound in designing novel materials and biomolecules.
Mechanism of Action
Target of Action
The primary targets of 2-(4-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide are Cyclin-Dependent Kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, respectively. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Mode of Action
The compound interacts with its targets (CDK6 and CDK9) by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of cell cycle progression and transcription processes, leading to cell death in cancer cells.
Biochemical Pathways
The inhibition of CDK6 and CDK9 affects multiple biochemical pathways. Primarily, it disrupts the cell cycle progression by preventing the phosphorylation of retinoblastoma protein (Rb), a key event in the transition from G1 to S phase of the cell cycle. Additionally, it also affects the transcription process by inhibiting the phosphorylation of RNA polymerase II, a crucial step in the elongation phase of transcription .
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells. It achieves this by disrupting cell cycle progression and transcription processes, leading to apoptosis . This makes it a potential candidate for the development of new anticancer agents.
Safety and Hazards
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9-10(2)22-16(13(9)15(20)17-3)18-14(19)11-5-7-12(21-4)8-6-11/h5-8H,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUGDYPTGFXBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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